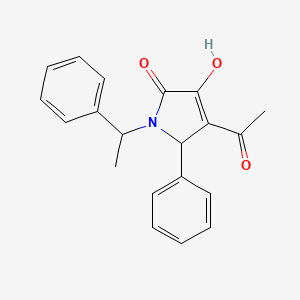
3-Acetyl-4-hydroxy-5-oxo-2-phenyl-1-(phenylethyl)-3-pyrroline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Acetyl-4-hydroxy-5-oxo-2-phenyl-1-(phenylethyl)-3-pyrroline, also known as AHPP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields.
Aplicaciones Científicas De Investigación
Synthetic Chemistry and Material Science
Compounds with structures similar to 3-Acetyl-4-hydroxy-5-oxo-2-phenyl-1-(phenylethyl)-3-pyrroline are often synthesized for their potential applications in material science. For instance, the synthesis of pyrrolidine derivatives demonstrates the interest in these compounds for their chemical properties and potential applications in creating new materials. Such derivatives show promising characteristics for the development of conducting polymers and photoluminescent materials due to their unique electronic structures and stability under various conditions (Beyerlein & Tieke, 2000).
Pharmaceutical Research
In the realm of pharmaceutical research, derivatives of pyrroline and pyrrolidine are explored for their biological activities, including antimicrobial properties. The synthesis of novel isoxazoline incorporated pyrrole derivatives, for example, has shown that these compounds possess significant in vitro antibacterial activity, highlighting their potential as leads for developing new antimicrobial agents (Kumar, Kumar, & Nihana, 2017). This aligns with the ongoing search for new therapeutic molecules in the fight against drug-resistant microbial strains.
Food Science and Flavor Chemistry
In food science, the study of pyrroline derivatives extends to the investigation of flavor compounds, particularly in relation to aromatic rice varieties. The key odor-active compound, 2-Acetyl-1-pyrroline, contributes to the characteristic popcorn-like odor of several Asian aromatic rice varieties. Research in this area focuses on improving the stability and sensorial properties of these volatile compounds through encapsulation techniques, enhancing their commercial viability for food applications (Mahalapbutr et al., 2021).
Chemical Stability and Tautomerism
The study of pyrrolinone and pyrroline derivatives also encompasses the investigation into their chemical stability and tautomerism, which is crucial for understanding their behavior in various chemical reactions and potential applications in synthesis. For example, the tautomerism and stability of pyrrolinone derivatives have been a subject of interest due to their implications in the synthesis of biologically active substances and drugs (Gein & Pastukhova, 2020).
Propiedades
IUPAC Name |
3-acetyl-4-hydroxy-2-phenyl-1-(1-phenylethyl)-2H-pyrrol-5-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H19NO3/c1-13(15-9-5-3-6-10-15)21-18(16-11-7-4-8-12-16)17(14(2)22)19(23)20(21)24/h3-13,18,23H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIXFLWVKWGALE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=CC=CC=C1)N2C(C(=C(C2=O)O)C(=O)C)C3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H19NO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
321.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

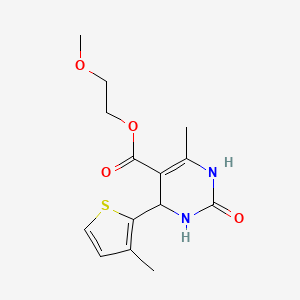
![Oxiran-2-yl-[2-(5-phenyl-1,2,4-oxadiazol-3-yl)morpholin-4-yl]methanone](/img/structure/B2970334.png)
![8-Amino-2-(azidomethyl)pyrido[1,2-a]pyrimidin-4-one](/img/structure/B2970335.png)
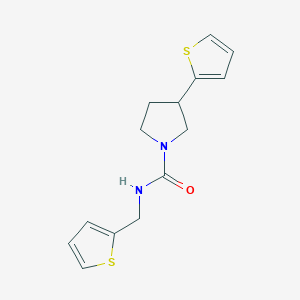
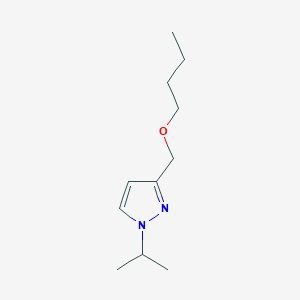
![(2-Methoxypyridin-3-yl)-[3-(pyridin-4-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2970342.png)
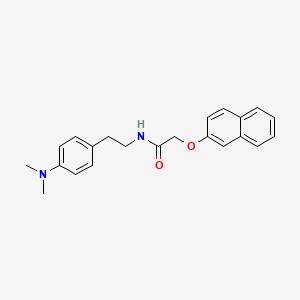

![3-[(2-Bromophenyl)amino]-5-phenylcyclohex-2-en-1-one](/img/structure/B2970348.png)
![tert-butyl 4-{[4-(1,3-benzodioxol-5-ylmethylene)-5-oxo-2-thioxo-1-imidazolidinyl]methyl}tetrahydro-1(2H)-pyrazinecarboxylate](/img/structure/B2970349.png)
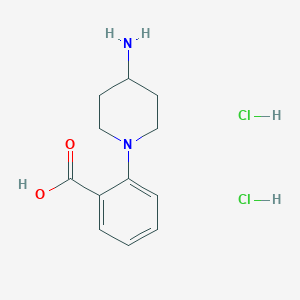
![N-[4-(1-benzofuran-2-yl)-1,3-thiazol-2-yl]-2-(4-fluorophenyl)acetamide](/img/structure/B2970351.png)

![3-[(4-Fluorobenzyl)sulfanyl]-1-phenyl-5,6,7,8-tetrahydro-4-isoquinolinecarbonitrile](/img/structure/B2970354.png)